The Multifaceted Pharmacology of 5-(Pyridin-4-yl)-1H-indole Derivatives: A Technical Overview
The Multifaceted Pharmacology of 5-(Pyridin-4-yl)-1H-indole Derivatives: A Technical Overview
An in-depth exploration of the biological activities of compounds derived from the 5-(Pyridin-4-yl)-1H-indole scaffold reveals a diverse range of mechanisms of action, targeting key pathways in cancer and other diseases. While direct studies on the core 5-(Pyridin-4-yl)-1H-indole molecule are not extensively available in publicly accessible scientific literature, a comprehensive analysis of its derivatives provides significant insights into the therapeutic potential of this chemical framework. This technical guide summarizes the known mechanisms of action, presents quantitative data, and outlines experimental protocols for key derivative classes, offering a valuable resource for researchers, scientists, and drug development professionals.
The 5-(Pyridin-4-yl)-1H-indole scaffold serves as a versatile template for the design of biologically active molecules. By modifying the core structure with various functional groups, researchers have developed compounds that interact with a range of molecular targets, leading to distinct pharmacological effects. These include the induction of a unique form of cell death known as methuosis, the modulation of immune responses through enzyme inhibition, and the targeting of nuclear receptors to trigger apoptosis.
I. Induction of Methuosis and Activation of the MAPK/JNK Signaling Pathway
A significant area of research has focused on 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives as potent inducers of methuosis, a non-apoptotic form of cell death characterized by extensive cytoplasmic vacuolization. One such derivative, compound 12A, has demonstrated high pan-cytotoxicity against various cancer cell lines while exhibiting low toxicity in normal cells.[1][2][3]
The proposed mechanism involves the accumulation of vacuoles derived from macropinosomes, which may originate from the endoplasmic reticulum (ER), leading to ER stress.[1][2] This cellular stress cascade ultimately activates the MAPK/JNK signaling pathway, culminating in methuotic cell death.[1][2][3]
Quantitative Data:
| Compound | Cell Line | Activity | IC50 (µM) | Reference |
| 12c | Various Cancer & Normal Cells | Vacuolization Induction, No effect on cell growth | >50 | [1] |
| 12A | Various Cancer Cells | Methuosis Induction, Pan-cytotoxicity | Not specified | [1][2] |
Experimental Protocols:
MTT Assay for Antiproliferative Activity: Human cancer and normal cells were seeded in 96-well plates and treated with varying concentrations of the test compounds. After a specified incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well. The resulting formazan crystals were dissolved, and the absorbance was measured at a specific wavelength to determine cell viability and calculate the half-maximal inhibitory concentration (IC50).[1]
Signaling Pathway Diagram:
Caption: Proposed signaling pathway for Compound 12A-induced methuosis.
II. Inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1)
Derivatives of 5-(pyridin-3-yl)-1H-indole-4,7-dione have been identified as promising inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is an enzyme that plays a crucial role in tumor immune escape by catabolizing the essential amino acid tryptophan.[4] By inhibiting IDO1, these compounds can potentially restore anti-tumor immune responses.
Enzyme kinetics studies have revealed that these compounds act as reversible competitive inhibitors of IDO1.[4] The structure-activity relationship of this series indicates that the 5-(pyridin-3-yl)-1H-indole-4,7-dione scaffold is a key feature for their inhibitory activity.[4]
Quantitative Data:
| Compound Class | Target | Inhibition Type | Potency | Reference |
| 5-(pyridin-3-yl)-1H-indole-4,7-diones | IDO1 | Reversible Competitive | Moderate (micromolar level) | [4] |
Experimental Protocols:
IDO1 Enzyme Inhibition Assay: The inhibitory activity of the compounds on IDO1 was evaluated in vitro using purified recombinant human IDO1 enzyme. The assay measures the conversion of tryptophan to N-formylkynurenine in the presence and absence of the test compounds. The IC50 values are determined by plotting the percentage of inhibition against the compound concentration.
Cell-Based IDO1 Activity Assay: IFN-γ stimulated HeLa cells, which express IDO1, were used to assess the cellular activity of the inhibitors. The concentration of kynurenine in the cell culture supernatant was measured as an indicator of IDO1 activity.
Logical Relationship Diagram:
Caption: Mechanism of IDO1 inhibition by 5-(pyridin-3-yl)-1H-indole-4,7-dione derivatives.
III. Modulation of Nur77 for Anti-Cancer Activity
Another class of derivatives, 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamides, has been investigated as novel anti-cancer agents that target the orphan nuclear receptor Nur77.[5] The compound designated as 8b from this series has shown potent cytotoxic activity against various cancer cell lines with lower toxicity compared to the reference compound celastrol.[5]
The mechanism of action of compound 8b is associated with its ability to bind to Nur77 and induce its translocation to the mitochondria. This Nur77-mitochondrial targeting triggers a Nur77-dependent apoptotic pathway, leading to cancer cell death.[5]
Quantitative Data:
| Compound | Activity | Key Finding | Reference |
| 8b | Nur77-binding and induction of apoptosis | Excellent Nur77-binding activity, comparable to celastrol | [5] |
Experimental Protocols:
Nur77-Binding Assay: The binding affinity of the compounds to Nur77 can be determined using techniques such as surface plasmon resonance (SPR) or fluorescence polarization assays with purified Nur77 protein.
Cellular Localization Studies: Immunofluorescence microscopy can be used to visualize the subcellular localization of Nur77 in cancer cells treated with the test compounds. Co-localization studies with mitochondrial markers would confirm the translocation of Nur77 to the mitochondria.
Apoptosis Assays: Apoptosis induction can be quantified using methods like Annexin V/Propidium Iodide staining followed by flow cytometry, or by measuring caspase activation.
Signaling Pathway Diagram:
Caption: Mechanism of Nur77 modulation by Compound 8b leading to apoptosis.
References
- 1. Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-Indole-2-Carbohydrazide derivatives: the methuosis inducer 12A as a Novel and selective anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1 H-Indole-2-Carbohydrazide derivatives: the methuosis inducer 12A as a Novel and selective anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Discovery of 5-(pyridin-3-yl)-1H-indole-4,7-diones as indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives as novel anti-cancer agents targeting Nur77 - PubMed [pubmed.ncbi.nlm.nih.gov]
